Comparative Membrane Biophysics: C6-SM Disrupts Liquid-Ordered Domain Formation, Unlike Long-Chain Sphingomyelin
In contrast to long-chain sphingomyelin species, which promote and stabilize liquid-ordered (Lo) membrane domains, C6-sphingomyelin actively prevents their formation. In giant unilamellar vesicles (GUVs) composed of a ternary lipid mixture, C6-SM abolished liquid-ordered domain formation, whereas its long-chain counterpart (e.g., brain SM) facilitated stable domain coexistence [1]. In HeLa cells, treatment with D-ceramide-C6, which is metabolically converted to C6-SM, significantly reduced lipid order specifically within Golgi membranes, as quantified by C-laurdan spectral imaging [1]. This biophysical distinction underpins its use as a tool to acutely perturb membrane organization.
| Evidence Dimension | Liquid-ordered (Lo) domain formation |
|---|---|
| Target Compound Data | Prevented Lo domain formation in GUVs; reduced lipid order in Golgi membranes of HeLa cells. |
| Comparator Or Baseline | Long-chain sphingomyelin (brain SM): Facilitates stable Lo domain formation in GUVs and supports high lipid order in cellular membranes. |
| Quantified Difference | Qualitative difference in domain phenotype (C6-SM: absence of Lo domains; long-chain SM: presence of Lo domains). Quantitative reduction in Golgi membrane order reported for C6-SM [1]. |
| Conditions | Giant unilamellar vesicles (GUVs) with ternary lipid mixtures; HeLa cell Golgi membranes using C-laurdan spectral imaging. |
Why This Matters
Researchers must select C6-SM specifically when the objective is to disrupt or probe the functional role of sphingomyelin-dependent membrane order; substitution with a long-chain SM would yield the opposite, domain-stabilizing effect.
- [1] Duran JM, Campelo F, van Galen J, et al. Sphingomyelin organization is required for vesicle biogenesis at the Golgi complex. EMBO J. 2012;31(24):4535-4546. View Source
